Pentacosane, 13-phenyl-
Description
Contextualizing Long-Chain Arylalkanes within Hydrocarbon Chemistry Research
Long-chain arylalkanes, the broader family to which Pentacosane (B166384), 13-phenyl- belongs, are a significant class of organic molecules. They are characterized by a long aliphatic chain attached to an aromatic ring system. These compounds are of interest in several areas of hydrocarbon chemistry. For instance, they are studied as model compounds in the investigation of crude oil composition and degradation. frontiersin.orgnih.gov
In atmospheric chemistry, long-chain alkanes are recognized as important precursors to the formation of secondary organic aerosols (SOA), which have significant environmental implications. researchgate.net Research in this area focuses on understanding the oxidation mechanisms and the physicochemical properties of the resulting aerosols. researchgate.net Furthermore, the biodegradation of long-chain alkanes is a key area of research, with studies identifying specific enzymes, such as LadA monooxygenases in fungi, that are capable of breaking down these robust hydrocarbons. frontiersin.orgnih.gov The mechanisms of how these molecules are oxidized, sometimes facilitated by self-produced surfactant-like substances, are also under active investigation. nih.gov
Foundational Relevance of Branched Alkanes in Contemporary Chemical Investigations
Branched alkanes, which include structures like Pentacosane, 13-phenyl-, are hydrocarbons featuring a main carbon chain with one or more alkyl or other substituent groups. thoughtco.comyoutube.com They are fundamental to various aspects of modern chemistry. A key area of their importance is in the petroleum industry, where branched alkanes are desirable components of fuels due to their higher octane (B31449) ratings, which helps prevent engine knocking. thoughtco.comyoutube.com Processes like catalytic cracking and isomerization are employed to increase the proportion of branched alkanes in gasoline. thoughtco.com
From a physicochemical perspective, branched alkanes exhibit properties that differ from their linear counterparts. For example, they generally have lower boiling points due to reduced intermolecular forces. youtube.com The stability of branched alkanes compared to linear alkanes is a topic of theoretical and computational interest, with explanations rooted in more compact electronic structures and decreased molecular surface area. quora.com While generally considered chemically inert due to the strength of their C-C and C-H bonds, their reactivity can be harnessed under specific conditions, such as in combustion and halogenation reactions. quora.com The study of branched alkanes is also crucial for understanding isomerism, where molecules share the same chemical formula but have different structural arrangements and, consequently, distinct physical and chemical properties. youtube.comfiveable.mefiveable.me
Scope and Research Trajectories for Pentacosane, 13-Phenyl- in Scholarly Pursuits
Current and future research on Pentacosane, 13-phenyl- is likely to follow several key trajectories. Given its structure, it serves as a valuable standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of long-chain hydrocarbons in complex mixtures. ontosight.ai
In material science, the hydrophobic nature of Pentacosane, 13-phenyl- suggests its potential use in the development of water-repellent surfaces and coatings. ontosight.ai Further investigations could explore the relationship between its molecular structure and the resulting surface properties.
From a synthetic chemistry standpoint, the phenyl group in Pentacosane, 13-phenyl- offers a reactive site for further functionalization, making it a potential building block for the synthesis of more complex molecules. ontosight.ai This could be relevant in the development of novel polymers or specialty chemicals.
Finally, as a specific type of long-chain branched alkane, continued study of its thermochemical properties, such as its enthalpy of combustion and formation, contributes to a more comprehensive understanding of the fundamental thermodynamics of this class of compounds. nist.gov
Chemical and Physical Properties of Pentacosane, 13-phenyl-
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₆ | nih.govnist.gov |
| Molecular Weight | 428.8 g/mol | nih.gov |
| IUPAC Name | pentacosan-13-ylbenzene | nih.gov |
| CAS Registry Number | 6006-90-2 | nih.govnist.gov |
| Appearance | Colorless, crystalline solid (at room temperature) | ontosight.ai |
| Solubility | Insoluble in water; Soluble in organic solvents like hexane (B92381) and toluene | ontosight.ai |
| Standard Enthalpy of Combustion (Solid) | -19515.0 ± 7.5 kJ/mol | nist.gov |
| Standard Enthalpy of Formation (Solid) | -687.0 ± 7.6 kJ/mol | nist.gov |
Synonyms for Pentacosane, 13-phenyl-
| Synonym |
| 13-Phenylpentacosane |
| Benzene (B151609), (1-dodecyltridecyl)- |
Spectroscopic Data for Pentacosane, 13-phenyl-
| Spectroscopic Technique | Availability |
| ¹³C NMR Spectra | Available |
| GC-MS | Available |
| Vapor Phase IR Spectra | Available |
Source: nih.gov
Properties
CAS No. |
6006-90-2 |
|---|---|
Molecular Formula |
C31H56 |
Molecular Weight |
428.8 g/mol |
IUPAC Name |
pentacosan-13-ylbenzene |
InChI |
InChI=1S/C31H56/c1-3-5-7-9-11-13-15-17-19-22-26-30(31-28-24-21-25-29-31)27-23-20-18-16-14-12-10-8-6-4-2/h21,24-25,28-30H,3-20,22-23,26-27H2,1-2H3 |
InChI Key |
FARZSOUCOJBKMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Methodologies for Detection and Characterization of Pentacosane, 13 Phenyl in Complex Research Matrices
Chromatographic-Mass Spectrometric Techniques for Identification and Quantification in Research Extracts
The coupling of chromatographic separation with mass spectrometric detection provides the high selectivity and sensitivity required for the unambiguous identification and quantification of target analytes like Pentacosane (B166384), 13-phenyl- in intricate samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for Elucidation
Gas chromatography-mass spectrometry (GC-MS) stands as a primary and robust technique for the analysis of volatile and semi-volatile organic compounds such as Pentacosane, 13-phenyl-. The process involves the separation of the analyte from the sample matrix in the gas phase, followed by its ionization and detection based on its mass-to-charge ratio.
A typical GC-MS protocol for the analysis of long-chain hydrocarbons and phenyl-substituted alkanes would involve a non-polar or semi-polar capillary column. Given the high boiling point of Pentacosane, 13-phenyl-, a temperature-programmed oven is essential to ensure its elution from the column. The mass spectrometer is commonly operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern that serves as a molecular fingerprint for identification.
The mass spectrum of Pentacosane, 13-phenyl- is characterized by a molecular ion peak (M+) and a series of fragment ions. The fragmentation pattern of long-chain alkylbenzenes is influenced by the cleavage of the alkyl chain and the stable phenyl group. The NIST Mass Spectrometry Data Center provides reference spectra for Pentacosane, 13-phenyl-, which can be used for library matching and confirmation of its identity. researchgate.netrjptonline.org
Table 1: Illustrative GC-MS Parameters for the Analysis of High Molecular Weight Hydrocarbons
| Parameter | Specification |
| Gas Chromatograph | |
| Column | Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Splitless |
| Injector Temperature | 280-300 °C |
| Oven Temperature Program | Initial temperature of 60-100 °C, ramped to 300-320 °C at a rate of 10-20 °C/min, and held for a sufficient time to ensure elution |
| Carrier Gas | Helium at a constant flow rate |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Scan Range | m/z 50-550 |
| Ion Source Temperature | 230-250 °C |
| Transfer Line Temperature | 280-300 °C |
Advanced Hyphenated Techniques in Structural Confirmation
For complex matrices where co-elution of compounds with similar retention times and mass spectra might occur, more advanced hyphenated techniques can provide enhanced structural confirmation. These techniques offer multi-dimensional analysis, increasing the confidence in compound identification.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique involves the selection of a precursor ion from the initial mass spectrum and its subsequent fragmentation to produce product ions. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and reduces background noise, allowing for the detection of trace levels of the target compound in complex samples.
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): GCxGC utilizes two different capillary columns with orthogonal separation mechanisms. This results in a much higher peak capacity and resolution compared to single-dimension GC, allowing for the separation of closely related isomers and compounds in highly complex mixtures.
Liquid Chromatography-Gas Chromatography-Mass Spectrometry (LC-GC-MS): For samples where extensive cleanup is required, online LC-GC-MS can be employed. The liquid chromatography step provides a preliminary separation and cleanup of the sample, after which the fraction containing the analyte of interest is transferred to the GC-MS system for detailed analysis.
Extraction and Fractionation Protocols in Phytochemical and Natural Product Investigations
The successful detection of Pentacosane, 13-phenyl- is highly dependent on its efficient extraction from the sample matrix and subsequent fractionation to remove interfering compounds.
Solvent-Based Extraction Strategies for Non-Polar Organic Compounds
Given the non-polar nature of Pentacosane, 13-phenyl-, solvent-based extraction methods are the most effective. The principle of "like dissolves like" dictates the choice of solvents.
Commonly used solvents for the extraction of non-polar compounds from solid matrices include:
n-Hexane
Petroleum ether
Chloroform
Dichloromethane
Ethyl acetate (B1210297)
For liquid samples, liquid-liquid extraction (LLE) is a standard procedure, where the aqueous sample is partitioned against an immiscible non-polar solvent.
Advanced extraction techniques can also be employed to improve efficiency and reduce solvent consumption:
Soxhlet Extraction: A continuous extraction method that uses a small amount of solvent, which is repeatedly cycled through the sample.
Ultrasonic-Assisted Extraction (UAE): The use of ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction times.
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is a green technology that offers high selectivity and efficiency.
Chromatographic Separation Methodologies for Complex Mixtures
Following extraction, the crude extract is often a complex mixture of compounds with varying polarities. Chromatographic techniques are essential for the fractionation of this mixture and the isolation of the non-polar fraction containing Pentacosane, 13-phenyl-.
Column Chromatography: This is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase. A glass column is packed with an adsorbent such as silica gel or alumina, and the extract is loaded onto the column. A series of solvents with increasing polarity are then passed through the column to elute the compounds in order of increasing polarity. The non-polar fraction containing Pentacosane, 13-phenyl- would elute with the initial non-polar solvents like hexane (B92381).
Solid-Phase Extraction (SPE): SPE is a more rapid and convenient form of column chromatography that uses pre-packed cartridges. It is often used for sample cleanup and fractionation prior to instrumental analysis. For the isolation of non-polar compounds, a non-polar sorbent cartridge would be used.
Advanced Synthetic Strategies and Precursor Chemistry for Pentacosane, 13 Phenyl and Structural Analogs
Exploration of Alkylation and Arylation Reactions in Long-Chain Hydrocarbon Synthesis Research
The construction of the C(sp²)-C(sp³) bond between the phenyl group and the pentacosane (B166384) chain is the key strategic consideration in the synthesis of Pentacosane, 13-phenyl-. This can be achieved through two primary approaches: alkylating a benzene (B151609) ring with a pentacosyl electrophile or arylating a pentacosane derivative with a phenyl nucleophile or electrophile.
Friedel-Crafts Alkylation Analogues and Related Methods
The Friedel-Crafts alkylation is a classic method for forming alkyl-aryl bonds. wikipedia.orgbyjus.com In the context of synthesizing Pentacosane, 13-phenyl-, this would involve the reaction of benzene with a suitable 13-pentacosyl electrophile, such as 13-chloropentacosane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.com
The mechanism proceeds through the formation of a carbocation at the 13th position of the pentacosane chain, which then acts as an electrophile and attacks the benzene ring. byjus.commt.com However, the direct application of Friedel-Crafts alkylation for long-chain alkanes is fraught with challenges. vedantu.comquora.comlibretexts.org
Limitations of Friedel-Crafts Alkylation for Long-Chain Arylalkanes:
| Limitation | Description |
| Carbocation Rearrangement | Primary and secondary carbocations are prone to rearrangement to more stable carbocations via hydride or alkyl shifts. quora.comlibretexts.orgquora.com This can lead to a mixture of isomeric products with the phenyl group at different positions on the alkyl chain. |
| Polyalkylation | The initial product, an alkylbenzene, is more reactive than the starting benzene ring due to the electron-donating nature of the alkyl group. vedantu.comquora.com This often leads to the introduction of multiple alkyl groups onto the aromatic ring. Using a large excess of the aromatic compound can minimize this side reaction. libretexts.org |
| Substrate Limitations | The reaction fails with deactivated aromatic rings, such as those bearing strongly electron-withdrawing groups. quora.comlibretexts.org |
To circumvent some of these issues, a common alternative is the Friedel-Crafts acylation . vedantu.com This involves reacting benzene with an acyl halide, such as 13-pentacosanoyl chloride, to form a ketone. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. libretexts.org The resulting ketone can then be reduced to the desired alkane via methods like the Clemmensen or Wolff-Kishner reduction. wikipedia.org This two-step process, while longer, offers better control over the final product structure. acs.org
Transition Metal-Catalyzed Coupling Reactions for Aryl-Alkane Linkages
Modern synthetic chemistry offers a powerful toolkit of transition metal-catalyzed cross-coupling reactions for the formation of C(sp²)-C(sp³) bonds with high selectivity and functional group tolerance. acs.orgresearchgate.net These methods provide a more controlled and often more efficient route to long-chain arylalkanes compared to classical methods.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.orgwikipedia.org For the synthesis of Pentacosane, 13-phenyl-, this could involve the reaction of phenylboronic acid with 13-bromopentacosane or vice-versa. organic-chemistry.orgyoutube.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often crucial for achieving high efficiency, especially with less reactive alkyl halides. libretexts.org
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium complexes. illinois.edu The synthesis could involve reacting phenylmagnesium bromide with 13-bromopentacosane. Cobalt catalysts have also been shown to be effective in forming sterically hindered C-C bonds via Kumada coupling. illinois.edu
Other Relevant Coupling Reactions:
| Coupling Reaction | Description |
| Negishi Coupling | Involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. researchgate.net |
| Stille Coupling | Uses an organotin compound coupled with an organohalide, catalyzed by palladium. libretexts.org |
| Hiyama Coupling | Employs an organosilicon compound with an organohalide, activated by a fluoride (B91410) source and catalyzed by palladium. |
These transition metal-catalyzed methods generally offer higher selectivity and avoid the carbocation rearrangements and polyalkylation issues associated with Friedel-Crafts alkylation. acs.org
Stereoselective Synthesis Approaches for Branched Arylalkane Derivatives
The synthesis of branched arylalkane derivatives, where the phenyl group is attached to a chiral carbon center, requires stereoselective methods to control the three-dimensional arrangement of the atoms. While Pentacosane, 13-phenyl- itself is achiral, the introduction of any substituent on the pentacosane chain could create a chiral center at the point of arylation.
Recent advances in catalysis have enabled the enantioselective synthesis of such compounds. For instance, rhodium carbenoids derived from methyl aryldiazoacetates can undergo catalytic asymmetric C-H activation of alkanes, leading to C-H insertion products with good control of regioselectivity, diastereoselectivity, and enantioselectivity. acs.org
Electrophotocatalysis has also emerged as a powerful technique for the selective C(sp³)–H arylation of alkanes. nih.gov This method combines electrochemistry and photocatalysis to activate C-H bonds under mild conditions, allowing for the formation of aryl-alkane bonds with high functional group tolerance. nih.gov
Furthermore, asymmetric α-arylation of carbonyl compounds, which can be precursors to branched arylalkanes, has been achieved through various methods, including the Clayden rearrangement of ester enolates. nih.gov Stereoselective synthesis can also be achieved through Ireland-Claisen rearrangements of α-fluoro esters to produce α-fluoro carboxylic acids with high diastereoselectivity. nih.gov These strategies offer pathways to optically active building blocks that can be further elaborated into complex chiral arylalkanes.
Formation Mechanisms of Aryl-Substituted Hydrocarbons in Astrochemical and Simulated Extraterrestrial Environments
Aryl-substituted hydrocarbons and more complex polycyclic aromatic hydrocarbons (PAHs) are believed to be widespread in the interstellar medium (ISM), circumstellar envelopes of evolved stars, and have been identified in meteorites. pnas.orgchemistryviews.orgarxiv.orgnasa.gov The Murchison meteorite, for example, contains a vast diversity of organic molecules, including aromatic compounds. pnas.orgjpgu.orgnasa.govacs.org
The formation of the first aromatic ring, benzene, in cold molecular clouds is thought to occur via barrierless, low-temperature gas-phase reactions. nih.gov One proposed mechanism involves the reaction of the ethynyl (B1212043) radical (C₂H) with 1,3-butadiene. nih.gov Once benzene is formed, it can undergo further reactions to build larger PAHs. nih.gov
The alkylation of these aromatic rings can occur through various processes in astrochemical environments. In the outflows of carbon-rich stars, non-equilibrium chemistry induced by shock waves can lead to the formation of both benzene and water. arxiv.org The presence of radicals in these environments could facilitate the growth of aromatic rings and their subsequent alkylation, in a manner analogous to sooting flames. arxiv.org
Analysis of interstellar spectra suggests the presence of PAHs containing 20-40 carbon atoms, and it is plausible that these are accompanied by their alkylated derivatives. nih.gov The complex mixture of organic compounds found in meteorites, which includes a wide array of hydrocarbons and their substituted analogs, provides tangible evidence for the rich organic chemistry occurring in the early solar system and the interstellar environments from which it formed. pnas.org
Computational and Theoretical Investigations of Pentacosane, 13 Phenyl Molecular Systems
Quantum Chemical Calculations for Electronic Structure and Energetic Landscapes
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to determine the energy and wavefunction of the system, from which various properties can be derived.
Ab Initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, and Density Functional Theory (DFT) are powerful tools for performing conformational analysis. nih.govmdpi.com These methods can calculate the potential energy surface of the molecule as a function of its dihedral angles. For a long-chain alkane, rotation around each carbon-carbon single bond can lead to different spatial arrangements, such as the lower-energy staggered conformations and the higher-energy eclipsed conformations. libretexts.org
In the case of Pentacosane (B166384), 13-phenyl-, the presence of the bulky phenyl group at the center of the alkane chain introduces significant steric hindrance. This interaction influences the preferred folding of the chain. While short unbranched alkanes favor linear conformations, longer chains tend to adopt folded or "hairpin" structures to maximize stabilizing intramolecular dispersion interactions. nih.gov DFT calculations on long-chain alkanes have shown that the preference for folded conformations begins for chains between hexadecane (B31444) and octadecane. nih.gov The phenyl group in Pentacosane, 13-phenyl- would likely alter the specific dihedral angles that are energetically favorable, creating unique, low-energy conformations that accommodate the substituent. Computational studies on similar phenyl-substituted systems have shown that the attraction between adjacent phenyl groups can strengthen intramolecular interactions, affecting chain flexibility and the equilibrium population of conformations. nih.gov
A conformational analysis of Pentacosane, 13-phenyl- using DFT would involve systematically rotating the bonds adjacent to and within the alkyl chains and calculating the energy of each resulting conformer. This process identifies the global minimum energy structure and the energy barriers between different conformations, providing a detailed map of the molecule's energetic landscape. nih.gov
Theoretical models are invaluable for predicting the thermochemical properties of molecules, especially for compounds like Pentacosane, 13-phenyl- where experimental data may be scarce. protheragen.ai Properties such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) are essential for understanding chemical reactions and designing industrial processes. protheragen.ai
High-accuracy composite methods like the Gaussian-n (G3, G4) and the correlation consistent Composite Approach (ccCA) can predict gas-phase thermochemical properties with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). nih.gov These methods combine results from several high-level ab initio calculations with empirical corrections to achieve high accuracy at a manageable computational cost.
For larger molecules, these methods can be computationally prohibitive. Therefore, predictive models, often based on group additivity or machine learning, are frequently employed. acs.orgvcovo.com The NIST Chemistry WebBook and other databases provide calculated thermochemical data for Pentacosane, 13-phenyl-, often derived from such predictive methods. nist.govchemeo.com
Table 1: Predicted Thermochemical Properties of Pentacosane, 13-phenyl-
| Property | Value | Unit | Source/Method |
|---|---|---|---|
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -19515.00 ± 7.50 | kJ/mol | NIST chemeo.com |
| Solid Phase Enthalpy of Formation (ΔfH°solid) | -687.00 ± 7.60 | kJ/mol | NIST chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -451.92 | kJ/mol | Joback Calculated Property chemeo.com |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions
While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. semanticscholar.orgrsc.org This is particularly useful for large, flexible molecules like Pentacosane, 13-phenyl-, where properties depend on complex conformational dynamics and intermolecular interactions.
MD simulations can be performed at different levels of resolution.
All-Atom (AA) Simulations: In this approach, every atom in the system (including solvent molecules) is represented explicitly. nih.gov This provides the most detailed picture of molecular motion and interactions. However, the computational cost is very high, limiting simulations to relatively small systems (millions of atoms) and short timescales (nanoseconds to microseconds). nih.gov For Pentacosane, 13-phenyl-, an AA simulation could reveal detailed information about the rapid fluctuations of the alkyl chains and the specific interactions of the phenyl ring with its local environment.
Coarse-Grained (CG) Simulations: To study larger systems and longer timescales, coarse-graining is employed. researchgate.netnih.gov In CG models, groups of atoms are lumped together into single "beads" or "interaction sites." nih.govneutron-sciences.org For example, a few methylene (B1212753) (-CH2-) units in the alkyl chain or the entire phenyl group could be represented as a single bead. This reduction in the number of particles allows for simulations that can span microseconds to milliseconds, making it possible to study slower processes like polymer folding, self-assembly, or diffusion. nih.govnih.gov The interactions between these beads are described by effective potentials that are typically designed to reproduce certain properties of the all-atom system or experimental data. aip.org The MARTINI force field is a popular example of a CG model used for a wide range of biomolecules and polymers. nih.gov
MD simulations provide trajectories that map the conformational changes of a molecule over time. For Pentacosane, 13-phenyl-, this allows for the study of rotational isomerism, which arises from rotation around the numerous C-C single bonds. libretexts.org
The key dihedral angles in the alkyl chains will transition between staggered (anti and gauche) and eclipsed states. libretexts.org An analysis of the MD trajectory can reveal the population of each type of conformer, the rates of transition between them, and how these dynamics are influenced by the phenyl substituent. The phenyl group can sterically hinder certain rotations, leading to correlated motions along the chain. nih.gov Furthermore, in a condensed phase (liquid or solid), intermolecular interactions between the phenyl rings of adjacent molecules can lead to specific packing arrangements and collective dynamic behaviors, which can be investigated through MD simulations. rsc.org
Group Contribution Methods and Predictive Models for Hydrocarbon Research
For rapid estimation of physical and thermochemical properties, especially in engineering applications, group contribution (GC) methods are widely used. ifpenergiesnouvelles.fr These methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its individual functional groups. taylorandfrancis.commdpi.com
The molecule is deconstructed into a set of predefined groups, and each group has an assigned value for a specific property. For Pentacosane, 13-phenyl-, the groups would include:
Two methyl groups (-CH3) at the ends of the chain.
Multiple methylene groups (-CH2-) in the straight-chain portions.
One methine group (>CH-) where the phenyl ring is attached.
One phenyl ring group (-C6H5).
Well-known GC methods include those developed by Benson, Joback and Reid, and Constantinou and Gani. acs.orgnih.gov These methods can predict a wide range of properties, including boiling point, critical properties, and enthalpy of formation. ifpenergiesnouvelles.fraijr.org While computationally inexpensive, their accuracy can be limited, especially for complex molecules with strong interactions between non-adjacent groups, as they often consider only first-order group contributions. nih.gov
More recently, advanced predictive models based on machine learning (ML) have been developed. vcovo.com Algorithms such as Support Vector Regression (SVR) and Artificial Neural Networks (ANN) are trained on large datasets of experimental data for hydrocarbons. vcovo.comacs.org These data-driven models can capture more complex structure-property relationships and have shown to outperform traditional GC methods in accuracy for predicting properties like the enthalpy of formation. vcovo.comnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Pentacosane, 13-phenyl- |
| Ethane |
| Butane |
| Hexadecane |
| Octadecane |
| Benzene (B151609) |
| 1-propanol |
| 2-propanol |
| n-pentane |
| 2-methylbutane |
| 2,2-dimethylpropane |
Role of Pentacosane, 13 Phenyl in Fundamental Research on Advanced Materials
Molecular Design Principles for Lubricant Base Stocks and Rheological Modifiers
The design of high-performance lubricants and rheological modifiers is a complex process that relies on a deep understanding of how molecular structure influences fluid properties under shear and at extreme temperatures. Long-chain branched hydrocarbons are known to exhibit desirable rheological properties, such as high viscosity at low shear rates and shear-thinning behavior, which are crucial for effective lubrication. kpi.ua The presence of branching disrupts the regular packing of linear alkane chains, leading to an increase in entanglement and, consequently, higher viscosity.
In this context, Pentacosane (B166384), 13-phenyl- can be conceptualized as a branched hydrocarbon, where the phenyl group acts as a bulky, non-linear side group. The central placement of this phenyl ring on the pentacosane backbone is expected to significantly influence the molecule's conformational freedom and its intermolecular interactions. This molecular design is anticipated to impart a higher viscosity index compared to its linear counterpart, n-pentacosane, making it a candidate for study as a synthetic lubricant base stock.
The molecular design principles for advanced lubricant base fluids often focus on creating molecules that mimic the beneficial properties of hydrocarbons while offering enhanced performance. rsc.orgresearchgate.netdiva-portal.org The incorporation of aromatic moieties, such as the phenyl group in Pentacosane, 13-phenyl-, can enhance thermal and oxidative stability, which are critical properties for lubricants operating under harsh conditions. Research on the rheological behavior of blends of long-chain branched polyethylenes demonstrates that the degree and nature of branching have a profound impact on the viscoelastic properties of the material. mdpi.com Although direct rheological data for Pentacosane, 13-phenyl- is not extensively available, the principles derived from these studies on branched polymers provide a framework for predicting its behavior.
| Property | Influence of Molecular Structure | Relevance to Lubricants |
| Viscosity | Branching and bulky side groups increase viscosity by hindering chain mobility and increasing entanglements. kpi.ua | Higher viscosity provides a thicker lubricating film, reducing wear. |
| Shear Thinning | Long-chain branching can lead to a decrease in viscosity at high shear rates. kpi.ua | Allows for efficient lubrication under varying load and speed conditions. |
| Thermal Stability | Aromatic rings can enhance stability at high temperatures. | Essential for lubricants used in high-temperature environments like engines. |
| Viscosity Index | A lower rate of viscosity change with temperature, often improved by branched structures. | Ensures consistent performance over a wide range of operating temperatures. |
Exploration of Structure-Property Relationships in Long-Chain Branched Hydrocarbons for Materials Science Investigations
The fundamental principle that the structure of a molecule dictates its properties is a cornerstone of materials science. ubc.caumass.edu Even subtle changes in molecular architecture can lead to dramatic differences in the macroscopic behavior of a material. Pentacosane, 13-phenyl- is an exemplary molecule for studying these structure-property relationships due to its well-defined composition.
The introduction of a phenyl group into the center of a long alkane chain creates a molecule with distinct regions of varying flexibility and polarity. This has significant implications for its solid-state packing and thin-film-forming characteristics. The hydrophobic nature of the entire molecule makes it suitable for applications such as water-repellent coatings. kpi.ua The central phenyl ring, however, introduces a degree of rigidity and the potential for π-π stacking interactions between adjacent molecules, which would not be present in a simple branched alkane.
Research into the influence of hydrocarbon base oil molecular structure on lubricating properties has shown that branched structures can lead to thicker films compared to linear ones, albeit with potentially higher friction. researchgate.net The specific geometry of Pentacosane, 13-phenyl- would likely result in a unique balance of these properties. Furthermore, studies on poly(arylene ether ketone)s have demonstrated that the incorporation of different functional groups significantly affects gas separation characteristics, highlighting the sensitivity of material properties to molecular structure. nih.gov
| Structural Feature | Potential Influence on Material Properties |
| Long Alkyl Chains | Contribute to flexibility, hydrophobicity, and van der Waals interactions. |
| Central Phenyl Group | Introduces rigidity, potential for π-π stacking, and alters molecular shape. |
| Overall Molecular Symmetry | Affects crystal packing, melting point, and thin-film organization. |
Interfacial Phenomena and Self-Assembly Studies of Arylalkanes in Model Systems
The behavior of molecules at interfaces is critical for a wide range of applications, from lubrication to the fabrication of nanoscale electronic devices. Arylalkanes, such as Pentacosane, 13-phenyl-, are of particular interest in this area due to their amphiphilic-like nature, with a polarizable aromatic head and nonpolar aliphatic tails.
Studies on self-assembled monolayers (SAMs) of phenyl-terminated alkanethiols on gold surfaces have provided valuable insights into the interfacial behavior of such molecules. These studies reveal that the terminal phenyl groups arrange in a well-ordered, herringbone-like packing structure. While in Pentacosane, 13-phenyl-, the phenyl group is internal, it is still expected to dominate the intermolecular interactions and drive self-assembly processes, especially in thin films or at interfaces. The long alkyl chains would then be forced to adopt specific conformations to accommodate the packing of the central aromatic rings.
The self-assembly of molecules with long alkyl chains is a well-documented phenomenon, often leading to the formation of layered structures. montana.edu In the case of Pentacosane, 13-phenyl-, the interplay between the packing of the phenyl groups and the conformational freedom of the alkyl chains could lead to the formation of unique, hierarchically ordered nanostructures. The study of such model systems is crucial for understanding the fundamental principles that govern the formation of complex molecular architectures on surfaces, which is essential for the bottom-up fabrication of advanced materials. The self-assembly of planar π-conjugated molecules is also a key area of research for organic nanodevices, where controlled one-dimensional stacking is desired. acs.org
Future Directions in Research on Pentacosane, 13 Phenyl
Unexplored Synthetic Pathways and Methodological Advancements for Controlled Synthesis
The synthesis of long-chain alkylbenzenes like Pentacosane (B166384), 13-phenyl- has traditionally been dominated by Friedel-Crafts alkylation. nih.govlumenlearning.comorgoreview.com This reaction involves the electrophilic substitution of a benzene (B151609) ring with a long-chain alkyl halide or alkene in the presence of a Lewis acid catalyst. lumenlearning.comorgoreview.com However, this method is fraught with challenges, including carbocation rearrangements that lead to a mixture of isomers, and polyalkylation, where multiple alkyl groups are added to the benzene ring. libretexts.orglibretexts.org For a molecule with a specific substitution pattern like 13-phenylpentacosane, achieving high regioselectivity is a significant hurdle.
Future research should pivot towards developing more controlled and efficient synthetic strategies. This includes the exploration of novel catalytic systems that can minimize isomerization and polyalkylation.
Potential Unexplored Synthetic Pathways:
Shape-Selective Zeolite Catalysts: Investigating the use of microporous and mesoporous zeolites with specific pore structures could offer a pathway to regioselective alkylation. The defined cavities of these catalysts can act as "molecular sieves," favoring the formation of the desired isomer, 13-phenylpentacosane, by sterically hindering the formation of others.
Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Kumada, or Negishi couplings, present a powerful alternative. These methods would involve the coupling of a phenyl-containing organometallic reagent with a 13-halopentacosane, or vice versa. This approach offers the potential for precise control over the position of the phenyl group on the pentacosane chain.
Grignard Reagent-Based Syntheses: The reaction of a phenylmagnesium halide with 13-pentacosanone, followed by dehydration and hydrogenation, could provide a specific route to 13-phenylpentacosane. This multi-step synthesis, while potentially more complex, would ensure the desired connectivity.
Methodological Advancements for Controlled Synthesis:
To support the development of these new pathways, advancements in reaction monitoring and purification are crucial. Real-time spectroscopic techniques, such as in-situ infrared (IR) spectroscopy or Raman spectroscopy, could be employed to monitor reaction kinetics and intermediate formation, allowing for precise control over reaction conditions. Furthermore, advanced chromatographic techniques, like supercritical fluid chromatography (SFC), could be explored for the efficient separation of the desired product from isomeric byproducts.
Integration of Advanced Computational and Experimental Techniques for Comprehensive Understanding
A thorough understanding of the physicochemical properties and behavior of Pentacosane, 13-phenyl- necessitates a synergistic approach that combines advanced computational modeling with sophisticated experimental techniques.
Computational Modeling:
Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of properties for Pentacosane, 13-phenyl- before they are experimentally determined. nih.gov These calculations can provide insights into its conformational landscape, electronic structure, and spectroscopic signatures.
| Predicted Property | Computational Method | Potential Significance |
| Conformational Isomers and Energy Barriers | DFT, Molecular Dynamics | Understanding the flexibility of the long alkyl chain and its influence on physical properties. |
| 13C and 1H NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method | Aiding in the interpretation of experimental NMR spectra for structural verification. docbrown.infonih.gov |
| Mass Spectrometry Fragmentation Patterns | QCI/DFT (Quadratic Configuration Interaction/DFT) | Predicting the characteristic fragmentation patterns to aid in its identification in complex mixtures. |
| Intermolecular Interaction Energies | SAPT (Symmetry-Adapted Perturbation Theory) | Modeling its interaction with other molecules, which is relevant for environmental fate and transport. |
Advanced Experimental Techniques:
The validation of computational predictions and the detailed characterization of Pentacosane, 13-phenyl- will rely on a suite of advanced analytical methods.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be indispensable for unambiguously assigning the proton and carbon signals, confirming the 13-phenyl substitution pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS will provide highly accurate mass measurements, confirming the elemental composition of the molecule and aiding in the identification of trace-level impurities.
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS can reveal structural information about the connectivity of the phenyl group and the alkyl chain, which can be compared with computational predictions. nih.gov
Rotational Spectroscopy: For a detailed understanding of its gas-phase structure and conformational preferences, pulsed-jet Fourier transform microwave spectroscopy could be employed. nih.gov
Broader Implications in Environmental Chemistry and Astrochemical Modeling Research
While currently under the radar, Pentacosane, 13-phenyl- could have significant implications in both terrestrial and extraterrestrial chemical studies.
Environmental Chemistry:
Long-chain alkylbenzenes are recognized as important molecular markers for anthropogenic contamination, particularly from sewage and industrial effluents. nih.govbohrium.comcapes.gov.bracs.orgnih.gov The distribution of different LAB isomers in environmental samples can provide insights into the sources and degradation pathways of pollutants. nih.govnih.gov
Future Research Focus:
Environmental Occurrence and Fate: Targeted analytical methods could be developed to search for Pentacosane, 13-phenyl- in environmental matrices such as sediments, soils, and water. Its presence or absence could provide clues about specific industrial processes or unique degradation pathways of longer-chain hydrocarbons.
Biodegradation Studies: Investigating the microbial degradation of Pentacosane, 13-phenyl- under various environmental conditions (aerobic and anaerobic) would be crucial to understanding its persistence and potential for bioaccumulation. The specific position of the phenyl group on the long alkyl chain likely influences its susceptibility to microbial attack.
As a Molecular Tracer: If found to be associated with specific industrial activities, Pentacosane, 13-phenyl- could serve as a highly specific molecular tracer, complementing the information provided by the more common C10-C14 LABs.
Astrochemical Modeling:
The detection of complex organic molecules, including aromatic hydrocarbons, in the interstellar medium (ISM) has spurred interest in their formation and survival in extraterrestrial environments. iaea.org While the focus has largely been on polycyclic aromatic hydrocarbons (PAHs), the potential for the existence of alkylated aromatic compounds is an emerging area of research.
Future Research Focus:
Spectroscopic Signatures for Astronomical Searches: Obtaining high-resolution infrared and microwave spectra of Pentacosane, 13-phenyl- in the gas phase is a prerequisite for its potential detection in interstellar clouds or protoplanetary disks. These laboratory data would be essential for comparison with observational data from telescopes like the James Webb Space Telescope.
Formation and Destruction Pathways in the ISM: Computational modeling can be used to explore potential gas-phase formation mechanisms of long-chain alkylbenzenes under interstellar conditions. Similarly, its stability and degradation pathways upon exposure to ultraviolet radiation and cosmic rays could be simulated to assess its potential lifetime in different astrophysical environments.
Incorporation into Prebiotic Chemistry Models: The presence of large, amphiphilic molecules like Pentacosane, 13-phenyl- on early Earth or other celestial bodies could have implications for the self-assembly of primitive membrane structures, a crucial step in the origin of life.
Q & A
Q. What are the recommended synthesis methods for 13-phenyl-pentacosane, and how can purity be validated?
Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or catalytic coupling, to introduce the phenyl group to the pentacosane backbone. Post-synthesis, purity validation should combine chromatographic techniques (e.g., GC-MS or HPLC) with spectroscopic methods (NMR, IR) to confirm structural integrity and quantify impurities . For crystalline forms, X-ray diffraction (XRD) can resolve molecular packing .
Q. How should researchers characterize the physical and chemical properties of 13-phenyl-pentacosane?
Key properties include melting point (via differential scanning calorimetry), solubility (in solvents like toluene or hexane), and thermal stability (TGA/DSC). Spectroscopic techniques (e.g., H/C NMR) elucidate electronic environments, while mass spectrometry confirms molecular weight. Reference standards from authoritative databases (e.g., NIST) ensure accuracy .
Q. What precautions are necessary for handling and storing 13-phenyl-pentacosane in laboratory settings?
Follow SDS guidelines: store in sealed containers away from strong oxidizers, heat, and light to prevent decomposition. Use personal protective equipment (PPE) during handling, including nitrile gloves and fume hoods. Spills require immediate containment with inert adsorbents (e.g., silica gel) and proper disposal per local regulations .
Q. How can researchers assess the stability of 13-phenyl-pentacosane under varying experimental conditions?
Conduct accelerated stability studies by exposing the compound to stressors like elevated temperatures (40–60°C), UV light, or humidity. Monitor degradation via HPLC or TGA. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life under standard conditions .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield of 13-phenyl-pentacosane?
Employ factorial design to evaluate critical variables (e.g., catalyst concentration, temperature). Response surface methodology (RSM) identifies optimal conditions. Orthogonal design (e.g., Taguchi method) reduces experimental runs while maximizing data robustness . Computational tools like COMSOL Multiphysics can simulate reaction kinetics to guide parameter selection .
Q. How can computational modeling predict the physicochemical or environmental behavior of 13-phenyl-pentacosane?
Density functional theory (DFT) calculates electronic properties and reactivity. Molecular dynamics (MD) simulations model interactions in solvents or biological systems. For environmental risk assessment, use quantitative structure-activity relationship (QSAR) models to estimate biodegradation or ecotoxicity .
Q. How should researchers address contradictions in experimental data, such as inconsistent melting points or spectral profiles?
Systematically troubleshoot variables:
- Verify instrument calibration (e.g., NMR shimming, GC column integrity).
- Replicate experiments with independent batches to rule out synthesis variability.
- Cross-validate findings using complementary techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior). Statistical tools like ANOVA or principal component analysis (PCA) identify outliers or confounding factors .
Q. What methodologies are suitable for evaluating the environmental impact of 13-phenyl-pentacosane?
Follow OECD guidelines for ecotoxicity testing:
- Aquatic toxicity : Use Daphnia magna or algal growth inhibition assays.
- Soil mobility : Column leaching studies with HPLC quantification.
- Bioaccumulation : Measure octanol-water partition coefficients () or use in vitro models (e.g., fish hepatocytes). Compare results with structurally similar compounds (e.g., n-pentacosane) to infer environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
